2-Methyl-3-hexyne structural formula and properties
2-Methyl-3-hexyne structural formula and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, and reactivity of 2-Methyl-3-hexyne.
Structural Formula and Chemical Information
2-Methyl-3-hexyne is an internal alkyne with the molecular formula C₇H₁₂.[1][2][3][4] Its structure features a six-carbon chain with a triple bond between the third and fourth carbon atoms and a methyl group attached to the second carbon.[5]
IUPAC Name: 2-Methylhex-3-yne Synonyms: Ethylisopropylacetylene[2] CAS Number: 36566-80-0[2]
The canonical SMILES representation of the molecule is CCC#CC(C)C.[3][6]
Physicochemical Properties
The key physical and chemical properties of 2-Methyl-3-hexyne are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂ | [1][2][3][4] |
| Molecular Weight | 96.17 g/mol | [1][2][4] |
| Density | 0.7204 - 0.752 g/cm³ | [1][7] |
| Boiling Point | 95.2 - 97.1 °C at 760 mmHg | [1][7] |
| Melting Point | -117 to -116.6 °C | [1][6][7] |
| Water Solubility | 173.1 mg/L at 25 °C | [1][7] |
| Refractive Index | 1.4094 - 1.421 | [1][7] |
| Vapor Pressure | 48.4 mmHg at 25 °C | [7] |
| LogP | 2.05580 | [7] |
Synthesis and Reactivity
One common approach to synthesizing internal alkynes like 2-Methyl-3-hexyne involves the alkylation of a smaller terminal alkyne. A plausible synthetic route is the reaction of the sodium salt of an appropriate terminal alkyne with an alkyl halide.
A logical workflow for a potential synthesis is outlined below:
Caption: Synthetic workflow for 2-Methyl-3-hexyne.
2-Methyl-3-hexyne undergoes typical reactions of internal alkynes. A key reaction is its partial hydrogenation to form the corresponding cis-alkene.
Partial Hydrogenation to cis-2-Methyl-3-hexene
The hydrogenation of 2-Methyl-3-hexyne over a poisoned catalyst, such as Lindlar's catalyst, stereoselectively yields cis-2-Methyl-3-hexene.[8]
A diagram illustrating this reaction pathway is provided below:
Caption: Reaction pathway for the hydrogenation of 2-Methyl-3-hexyne.
Experimental Protocols
This protocol is adapted from the general procedure for the partial hydrogenation of alkynes.[8]
Reagents:
-
2-Methyl-3-hexyne (1.0 eq)
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate (B1210297) and quinoline)
-
Hexane (solvent)
-
Hydrogen gas
Apparatus:
-
Hydrogenation flask (e.g., Parr apparatus)
-
Magnetic stirrer
-
Hydrogen balloon or cylinder
Procedure:
-
In a hydrogenation flask, dissolve 2-Methyl-3-hexyne in hexane.
-
Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).[8]
-
Seal the flask and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon or a regulated supply).
-
Monitor the reaction progress by techniques such as TLC or GC to observe the consumption of the starting alkyne.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Remove the solvent by distillation to yield the crude product.
-
The crude product can be purified by fractional distillation to isolate cis-2-Methyl-3-hexene.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve a small amount of purified 2-Methyl-3-hexyne in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required.
-
Expected ¹H NMR Signals: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methyl group, and the isopropyl proton.
-
Expected ¹³C NMR Signals: The carbon NMR spectrum will show signals for the sp-hybridized carbons of the alkyne bond, as well as the sp³-hybridized carbons of the alkyl groups.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small drop of the neat liquid sample of 2-Methyl-3-hexyne can be placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Obtain the IR spectrum using a standard FT-IR spectrometer.
-
Expected Absorptions: A characteristic, though potentially weak, absorption for the C≡C triple bond of an internal alkyne is expected in the region of 2100-2260 cm⁻¹.[9][10] Due to the relatively symmetric nature of the substitution around the triple bond, this peak may be weak or absent.[9] Strong absorptions corresponding to C-H stretching of the alkyl groups will be observed around 2850-3000 cm⁻¹.
References
- 1. chembk.com [chembk.com]
- 2. 2-Methylhex-3-yne | C7H12 | CID 520802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-METHYL-3-HEXYNE | 36566-80-0 [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. 2-methyl-3-hexyne [stenutz.eu]
- 7. 2-METHYL-3-HEXYNE|lookchem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. How can IR spectroscopy distinguish between 1-hexyne, 2-hexyne, a... | Study Prep in Pearson+ [pearson.com]
